N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide
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Overview
Description
N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a thiazole ring, a phenyl group with methoxy substituents, and a sulfonyl group, which contribute to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the cyclization of a suitable precursor, such as a 2-aminothiazole derivative, with a 2,4-dimethoxyphenyl ketone under acidic or basic conditions. The resulting intermediate is then coupled with a 4-(methylsulfonyl)phenyl acetic acid derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or acids, while reduction of the sulfonyl group can produce sulfides.
Scientific Research Applications
N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide involves its interaction with specific molecular targets and pathways. The thiazole ring and sulfonyl group are believed to play crucial roles in its bioactivity, potentially interacting with enzymes or receptors involved in inflammatory or cancer pathways. Detailed studies are required to elucidate the exact molecular mechanisms.
Comparison with Similar Compounds
Similar Compounds
N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide: Unique due to its specific substituents and structural features.
N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide: Similar structure but with a methylthio group instead of a sulfonyl group.
N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)propionamide: Similar structure but with a propionamide group instead of an acetamide group.
Uniqueness
This compound is unique due to its combination of a thiazole ring, methoxy-substituted phenyl group, and sulfonyl group, which confer specific chemical and biological properties not found in other similar compounds.
Properties
IUPAC Name |
N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-methylsulfonylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O5S2/c1-26-14-6-9-16(18(11-14)27-2)17-12-28-20(21-17)22-19(23)10-13-4-7-15(8-5-13)29(3,24)25/h4-9,11-12H,10H2,1-3H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGTXOXZDBLEDHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)CC3=CC=C(C=C3)S(=O)(=O)C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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